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Compound of Interest

Compound Name:
4-(2,4-Difluorophenoxy)-3-

(trifluoromethyl)aniline

CAS No.: 946697-82-1

Cat. No.: B3171712 Get Quote

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are critical

epigenetic readers that regulate gene transcription by binding to acetylated lysine residues on

histone tails[1]. Dysregulation of this process is a primary driver in various hematological

malignancies and solid tumors.

ABBV-075 (Mivebresib) is a highly potent, orally bioavailable pan-BET inhibitor developed by

AbbVie[2][3]. The molecular architecture of ABBV-075 was rationally designed to outcompete

acetylated histones. The core pyrrolopyridinone moiety acts as a highly efficient bidentate

acetyl-lysine mimetic, forming critical hydrogen bonds with a conserved asparagine residue

deep within the WPF (Trp-Pro-Phe) shelf of the bromodomain binding pocket[2][4].
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Mechanism of action of ABBV-075 inhibiting BRD4-mediated oncogene transcription.

Retrosynthetic Logic & Causality
The synthesis of ABBV-075 relies on a highly modular, convergent approach[5]. The target

molecule is disconnected at the central C–C bond, leading to two primary precursors:
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Fragment A (Pyrrolopyridinone Core): An electrophilic 4-bromo-6-methyl-1-tosyl-1,6-dihydro-

7H-pyrrolo[2,3-c]pyridin-7-one.

Fragment B (Phenyl Boronate): A nucleophilic ethanesulfonamide-functionalized phenyl

boronate ester.

This convergent strategy allows for the independent optimization of the complex

pyrrolopyridinone pharmacophore and the highly substituted central phenyl ring, uniting them

via a late-stage Suzuki-Miyaura cross-coupling.
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Retrosynthetic workflow for the modular assembly of ABBV-075 from key intermediates.

Step-by-Step Experimental Methodologies
Synthesis of Fragment A: The Pyrrolopyridinone Core
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The construction of the 6-azaindole derivative requires precise regiocontrol to install the C7-

carbonyl and C4-bromide[5][6].

Step A1: N-Oxidation: 1H-pyrrolo[2,3-c]pyridine is treated with mCPBA in DCM at 0 °C.

Causality: The pyridine nitrogen is significantly more nucleophilic than the pyrrole nitrogen,

allowing for exclusive N-oxidation without protecting the pyrrole ring.

IPC (In-Process Control): LC-MS target [M+H]+ = 135.1.

Step A2: Boekelheide Rearrangement: The N-oxide is refluxed in acetic anhydride (Ac2O) to

form the C7-acetate, followed by hydrolysis with NaOH in MeOH to yield 1,6-dihydro-7H-

pyrrolo[2,3-c]pyridin-7-one.

Causality: The [3,3]-sigmatropic rearrangement cleanly transfers the oxygen from the

nitrogen to the adjacent C7 position, establishing the pyridone core.

Step A3: Electrophilic Bromination: The pyridone is reacted with N-Bromosuccinimide (NBS)

in DMF at 0 °C.

Causality: The electronic topography of the 7-oxo-6-azaindole system deactivates the

pyrrole ring slightly, directing the bromonium ion regioselectively to the C4 position.

Step A4: N-Methylation: Treatment with Methyl Iodide (MeI) and K2CO3 in DMF at room

temperature yields 4-bromo-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Step A5: N-Tosylation: The intermediate is treated with NaH and p-Toluenesulfonyl chloride

(TsCl) in THF.

Causality (Critical): The free N-H of the pyrrole ring must be protected. If left unprotected,

it will poison the palladium catalyst or undergo unwanted Buchwald-Hartwig N-arylation

during the final cross-coupling step. The bulky, electron-withdrawing tosyl group ensures

clean C–C coupling later.

Synthesis of Fragment B: The Phenyl Boronate
This sequence leverages the strong electron-withdrawing properties of a nitro group to drive a

highly efficient nucleophilic aromatic substitution (SNAr).
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Step B1: SNAr Etherification: 2-bromo-1-fluoro-4-nitrobenzene is reacted with 2,4-

difluorophenol and K2CO3 in DMF at 100 °C.

Causality: The para-nitro group highly activates the C1-fluorine toward nucleophilic attack,

ensuring exclusive etherification at C1 without affecting the C2-bromide.

Step B2: Nitro Reduction: The resulting ether is treated with Iron (Fe) powder and NH4Cl in

an EtOH/H2O mixture at 80 °C.

Causality (Critical): Standard catalytic hydrogenation (Pd/C, H2) is strictly avoided here.

Palladium-catalyzed reduction would cause premature protodebromination of the aryl

bromide. The mild dissolving metal reduction selectively reduces the nitro group to an

amine.

Step B3: Sulfonylation: The aniline is reacted with ethanesulfonyl chloride and pyridine in

DCM at 0 °C to yield the sulfonamide.

Step B4: Miyaura Borylation: The aryl bromide is coupled with bis(pinacolato)diboron

(B2pin2) using Pd(dppf)Cl2 and KOAc in 1,4-dioxane at 90 °C.

IPC: LC-MS target[M+H]+ = 440.2.

Fragment Assembly: Late-Stage Cross-Coupling
Step C1: Suzuki-Miyaura Coupling: Fragment A and Fragment B are combined in a 1:1.1

molar ratio in 1,4-dioxane/H2O (4:1). Pd(dppf)Cl2 (5 mol%) and K2CO3 (3 eq) are added.

The mixture is degassed and heated to 100 °C for 4 hours[5].

Causality: Pd(dppf)Cl2 is selected because its large bite angle facilitates the reductive

elimination step, which is often the bottleneck in sterically hindered cross-couplings

involving ortho-substituted aryl rings.

Step C2: Deprotection: The crude reaction mixture is treated directly with 1M NaOH in

MeOH/THF at 60 °C for 2 hours to cleave the N-tosyl protecting group, yielding crude ABBV-

075. The product is purified via reverse-phase preparative HPLC.

Quantitative Data Summary
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Synthesis
Phase

Step
Reaction
Type

Key
Reagents &
Catalysts

Conditions
Typical
Yield (%)

Fragment A A1 N-Oxidation
mCPBA,

DCM

0 °C to RT,

12h
85 - 90%

A2
Rearrangeme

nt

1. Ac2O 2.

NaOH,

MeOH

90 °C, 4h 70 - 75%

A3 Bromination NBS, DMF 0 °C, 2h 80 - 85%

A4 N-Methylation
MeI, K2CO3,

DMF
RT, 4h 88 - 92%

A5 N-Tosylation
TsCl, NaH,

THF

0 °C to RT,

3h
85 - 90%

Fragment B B1
SNAr

Etherification

2,4-

Difluorophen

ol, K2CO3

100 °C, 16h 80 - 85%

B2
Nitro

Reduction

Fe powder,

NH4Cl,

EtOH/H2O

80 °C, 4h 90 - 95%

B3 Sulfonylation

EtSO2Cl,

Pyridine,

DCM

0 °C to RT,

4h
85 - 90%

B4
Miyaura

Borylation

B2pin2,

Pd(dppf)Cl2,

KOAc

90 °C, 12h 75 - 80%

Assembly C1
Suzuki

Coupling

Pd(dppf)Cl2,

K2CO3,

Dioxane/H2O

100 °C, 4h 65 - 75%

C2 Deprotection
NaOH,

MeOH/THF
60 °C, 2h 85 - 90%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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